2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidinone, indole, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine, thiazolidinone derivatives, and indole derivatives. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and indole moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, acids, or bases depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group.
Thiazolidinone Derivatives: Similar core structure with potential biological activities.
Indole Derivatives: Commonly found in many biologically active compounds.
Uniqueness
The uniqueness of 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide lies in its complex structure, which combines multiple functional groups, allowing for a wide range of chemical reactions and potential applications. This makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C31H29N3O6S2 |
---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C31H29N3O6S2/c1-4-40-21-12-10-20(11-13-21)32-26(35)18-34-23-8-6-5-7-22(23)27(29(34)36)28-30(37)33(31(41)42-28)16-15-19-9-14-24(38-2)25(17-19)39-3/h5-14,17H,4,15-16,18H2,1-3H3,(H,32,35)/b28-27- |
InChI Key |
IWDZFXHWFIDKTJ-DQSJHHFOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)/C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)C2=O |
Origin of Product |
United States |
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